(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone
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Overview
Description
(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone: is a chemical compound that belongs to the class of piperazine derivatives It features a piperazine ring linked to a quinoxaline moiety, which is further substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone typically involves the following steps:
Formation of Piperazine Derivative: : The piperazine ring is synthesized through the reaction of diethanolamine with ethylene dichloride.
Introduction of Methoxyphenyl Group: : The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with 4-methoxyphenyl chloride.
Coupling with Quinoxaline: : The final step involves the coupling of the piperazine derivative with quinoxaline-6-carboxylic acid chloride to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Nucleophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Nucleophiles like amines and alcohols are used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced forms of the compound.
Substitution: : Introduction of various functional groups leading to derivatives with different biological activities.
Scientific Research Applications
(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : Piperazine derivatives, quinoxaline derivatives, and other methoxyphenyl-containing compounds.
Uniqueness: : The specific arrangement of the piperazine ring, quinoxaline moiety, and methoxyphenyl group in this compound provides unique chemical and biological properties that distinguish it from other compounds in its class.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-17-5-3-16(4-6-17)23-10-12-24(13-11-23)20(25)15-2-7-18-19(14-15)22-9-8-21-18/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTIWDUPWDGYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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